molecular formula C11H13N3S2 B1531275 1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine CAS No. 1082363-07-2

1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine

Cat. No.: B1531275
CAS No.: 1082363-07-2
M. Wt: 251.4 g/mol
InChI Key: DUZYSTIBPOZFHI-UHFFFAOYSA-N
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Description

1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine is a chemical compound that features a piperazine ring substituted with a 1,3-thiazol-2-yl group, which itself is further substituted with a thiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the thiazole and piperazine moieties. Common synthetic routes include:

  • Thiophene Synthesis: Thiophene derivatives can be synthesized through the Gewald reaction, which involves the condensation of α-keto acids with thiourea.

  • Thiazole Formation: The thiazole ring can be formed by cyclization reactions involving thiophene derivatives and appropriate reagents such as thioamides.

  • Piperazine Introduction: The piperazine ring is often introduced through nucleophilic substitution reactions involving appropriate halogenated intermediates.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alkoxides.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Amines, alkoxides, and halogenated intermediates.

Major Products Formed:

  • Oxidation Products: Sulfoxides, sulfones, and carboxylic acids.

  • Reduction Products: Alcohols, amines, and hydrides.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine has various scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and inflammation.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine can be compared with other similar compounds, such as:

  • Thiophene Derivatives: Similar compounds with thiophene rings, but lacking the thiazole or piperazine groups.

  • Thiazole Derivatives: Compounds containing thiazole rings, but with different substituents.

  • Piperazine Derivatives: Compounds featuring piperazine rings, but with different heterocyclic groups.

Uniqueness: The uniqueness of this compound lies in its combination of thiophene, thiazole, and piperazine moieties, which provides a distinct structural framework and potential for diverse applications.

Properties

IUPAC Name

2-piperazin-1-yl-4-thiophen-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S2/c1-2-10(15-7-1)9-8-16-11(13-9)14-5-3-12-4-6-14/h1-2,7-8,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZYSTIBPOZFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=CS2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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